5-Hydroxy Etodolac is a derivative of Etodolac, a well-known non-steroidal anti-inflammatory drug (NSAID) that exhibits anti-inflammatory, analgesic, and antipyretic properties. The compound is characterized by the addition of a hydroxyl group at the 5th position of the Etodolac molecule, which may enhance its pharmacological effects and interactions. Etodolac itself is primarily used in the treatment of osteoarthritis and rheumatoid arthritis due to its selective inhibition of cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1) .
5-Hydroxy Etodolac is synthesized from Etodolac through hydroxylation processes. Its exploration in scientific research focuses on its potential advantages over traditional Etodolac, particularly in terms of efficacy and side effects .
The synthesis of 5-Hydroxy Etodolac typically involves the biomimetic oxidation of Etodolac. A common method employs iodosylbenzene as an oxidizing agent, catalyzed by tetraaryl-porphyrinatoiron(III) chlorides in dichloromethane. This reaction not only yields 5-Hydroxy Etodolac but may also produce other regioselective products .
The reaction conditions are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography in industrial settings. The hydroxylation process can be adjusted to control the regioselectivity and stereochemistry of the product .
The molecular formula for 5-Hydroxy Etodolac is , with a molecular weight of approximately 303.35 g/mol. Its IUPAC name is 2-(1,8-diethyl-5-hydroxy-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid. The structure features an indole ring system with a carboxylic acid functional group and a hydroxyl group at the 5th position .
The InChI Key for 5-Hydroxy Etodolac is GGCMBDSUORPWFS-UHFFFAOYSA-N, which provides a unique identifier for chemical substances. The canonical SMILES representation is CCC1=C2C(=C(C=C1)O)C3=C(N2)C(OCC3)(CC)CC(=O)O
.
5-Hydroxy Etodolac can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 5-Hydroxy Etodolac mirrors that of its parent compound, Etodolac. It primarily functions by selectively inhibiting COX-2 enzymes, which are responsible for the synthesis of prostaglandins—mediators of inflammation and pain. The additional hydroxyl group may enhance binding affinity and selectivity for COX-2, potentially leading to improved therapeutic outcomes compared to traditional NSAIDs .
5-Hydroxy Etodolac is a white crystalline compound that is insoluble in water but soluble in organic solvents such as alcohols, chloroform, and dimethyl sulfoxide. It has a pKa value of approximately 4.65, indicating its acidic nature .
The compound exhibits properties typical of NSAIDs, including anti-inflammatory and analgesic activities. Its bioavailability and pharmacokinetic profile are influenced by its structural characteristics and functional groups .
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | 303.35 g/mol |
IUPAC Name | 2-(1,8-diethyl-5-hydroxy-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid |
Solubility | Insoluble in water; soluble in alcohols |
pKa | 4.65 |
5-Hydroxy Etodolac has several applications in scientific research:
Etodolac undergoes extensive hepatic metabolism via cytochrome P450 (CYP)-mediated oxidation, primarily catalyzed by the CYP2C9 isoform. Stereoselective studies reveal that the inactive R-enantiomer of etodolac is preferentially hydroxylated over the active S-enantiomer, forming chiral hydroxymetabolites [6]. 5-Hydroxy Etodolac emerges as a previously unidentified metabolite, distinct from known 6-, 7-, and 8-hydroxylated derivatives [3]. This metabolite’s formation aligns with etodolac’s classification as a high-clearance drug (oral clearance: 49.1 mL/h/kg) [2]. Competing pathways include:
Table 1: Key Enzymes in Etodolac Metabolism
Enzyme | Reaction | Stereoselectivity |
---|---|---|
CYP2C9 | Aromatic hydroxylation | R-enantiomer preferential |
UGT1A9 | Acyl glucuronide conjugation | S-enantiomer preferential |
Renal excretion is the primary elimination route for etodolac metabolites (72% of dose). Urinary metabolite profiling identifies 5-Hydroxy Etodolac as a minor but structurally significant component [1] [3]. Quantitative distribution of etodolac metabolites in human urine includes:
Table 2: Urinary Excretion Profile of Etodolac Metabolites
Metabolite | % of Administered Dose |
---|---|
Etodolac (unchanged) | 1% |
Etodolac glucuronide | 13% |
Hydroxylated metabolites (sum) | 5% |
Hydroxylated glucuronides | 20% |
Unidentified metabolites | 33% |
The isolation of 5-Hydroxy Etodolac employed reversed-phase chromatography with a LiChrospher® 100 RP-18 (5 μm) column [3]. Critical methodological steps included:
Structural characterization of 5-Hydroxy Etodolac combined multinuclear NMR and high-resolution mass spectrometry (HRMS) [3]:
Table 3: Key NMR Assignments for 5-Hydroxy Etodolac
Atom Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Multiplicity |
---|---|---|---|
5 | 6.85 | 148.2 | Singlet |
1'-COOH | - | 178.5 | - |
8-CH₂CH₃ | 1.35 (t), 3.85 (q) | 14.1, 22.7 | Triple, Quartet |
1-CH₂CH₃ | 1.40 (t), 4.20 (q) | 15.8, 58.3 | Triple, Quartet |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7